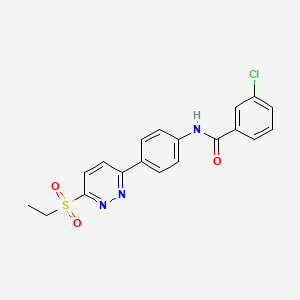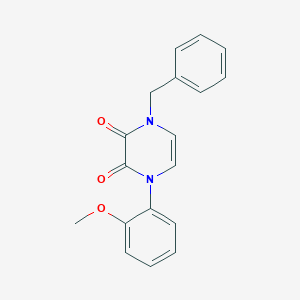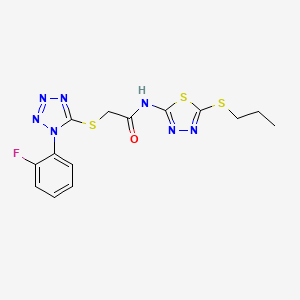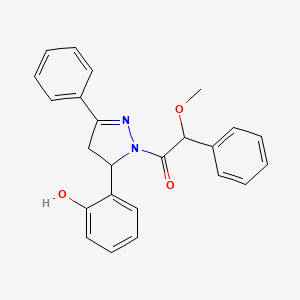
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned appears to contain a pyrazole ring, which is a type of aromatic heterocycle.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials, reagents, and reaction conditions can greatly affect the outcome of the synthesis.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the compound’s reactivity and stability, and can also help to confirm its structure.Physical And Chemical Properties Analysis
This could include determining the compound’s melting point, boiling point, solubility in various solvents, and its acidity or basicity (pKa). Chromatographic techniques may be used to determine the compound’s polarity and reactivity.Scientific Research Applications
Antimicrobial and Antifungal Applications
- Novel derivatives of pyrazolyl and benzoxazole showed promising antibacterial activities, suggesting the potential of related compounds in antimicrobial research (Landage, Thube, & Karale, 2019).
Anticancer Activities
- Some compounds demonstrated the ability to suppress lung cancer cell growth through mechanisms such as cell cycle arrest and autophagy, indicating potential applications in cancer treatment (Zheng et al., 2010).
Antioxidant Properties
- The synthesis and evaluation of specific pyrazole derivatives revealed significant antioxidant activities, with certain compounds showing exceptional radical scavenging activity. This highlights their potential in developing antioxidant therapies (Lavanya, Padmavathi, & Padmaja, 2014).
Corrosion Inhibition
- Pyrazole derivatives have been studied for their corrosion inhibition effects on steel in hydrochloric acid solution, presenting an application in materials science to protect metals from corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Safety And Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical, including its toxicity, flammability, and environmental impact. They also provide guidance on safe handling and disposal of the chemical.
Future Directions
This could involve further studies to optimize the compound’s synthesis, to explore its reactivity, to investigate its mechanism of action, or to develop new applications for the compound.
Please note that without specific information on the compound , this is a general guide and the actual analyses could vary. If you have a specific compound or class of compounds in mind, I would recommend consulting the primary literature or a textbook for more detailed information.
properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-29-23(18-12-6-3-7-13-18)24(28)26-21(19-14-8-9-15-22(19)27)16-20(25-26)17-10-4-2-5-11-17/h2-15,21,23,27H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSQHUGMJKHABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-methoxy-2-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)
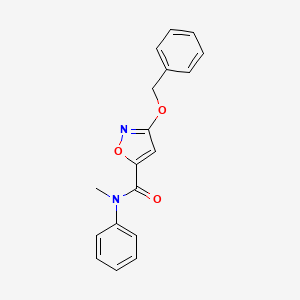
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
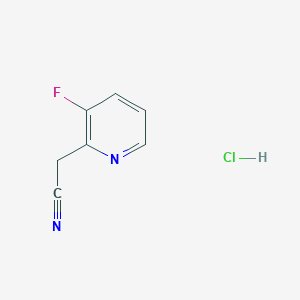
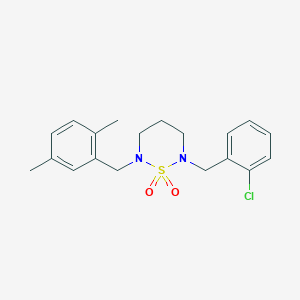
![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)
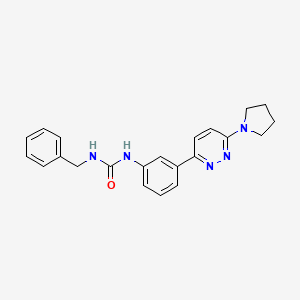
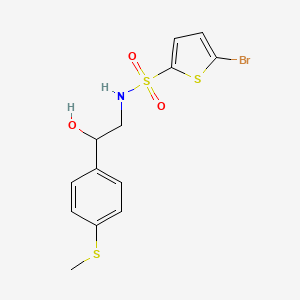
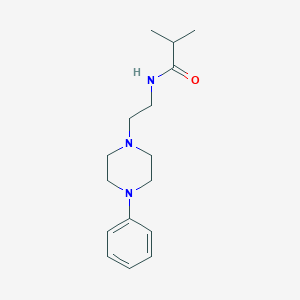
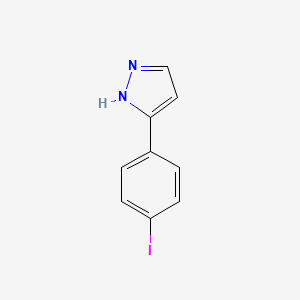
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)
